BenchChemオンラインストアへようこそ!

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide

Nav1.7 pain ion channel

This Nav1.7 inhibitor (CAS 1226436-80-1) is distinguished by its 12.5-fold selectivity for partially inactivated channels over resting states, critical for state-dependent pain mechanism studies. The 3,5-dimethyl substitution on both rings and the two-atom ethyl spacer are essential SAR determinants; generic replacements compromise potency and selectivity. Use as a reference standard to validate computational models and isoform selectivity panels. Not for human therapeutic use. Contact vendors for custom synthesis or bulk R&D supplies.

Molecular Formula C12H18N4O3S
Molecular Weight 298.36
CAS No. 1226436-80-1
Cat. No. B2569085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide
CAS1226436-80-1
Molecular FormulaC12H18N4O3S
Molecular Weight298.36
Structural Identifiers
SMILESCC1=CC(=NN1CCNS(=O)(=O)C2=C(ON=C2C)C)C
InChIInChI=1S/C12H18N4O3S/c1-8-7-9(2)16(14-8)6-5-13-20(17,18)12-10(3)15-19-11(12)4/h7,13H,5-6H2,1-4H3
InChIKeySJZWAZFSMNKJAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide (CAS 1226436-80-1) – Compound Class and Procurement Relevance


N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide (CAS 1226436-80-1) is a synthetic heterocyclic sulfonamide that incorporates a 3,5-dimethylpyrazole and a 3,5-dimethylisoxazole moiety separated by an ethyl linker . This compound belongs to the pyrazole-isoxazole sulfonamide class, members of which have been disclosed as potent voltage-gated sodium channel (Nav) inhibitors, particularly targeting Nav1.7, a channel implicated in pain signaling [1]. The 3,5-dimethyl substitution pattern on both rings and the two-atom ethyl spacer are critical structural determinants that distinguish this compound from close analogs and influence its biological activity profile.

Why In-Class Substitution Fails for N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide


Pyrazole-isoxazole sulfonamides exhibit highly sensitive structure-activity relationships (SAR). Even minor modifications—such as altering the pyrazole ring substituents, varying the linker length between the two heterocycles, or replacing the sulfonamide with a carboxamide—can dramatically reduce or abolish target affinity and selectivity [1]. The 3,5-dimethyl groups on both the pyrazole and isoxazole rings contribute to optimal hydrophobic interactions and conformational preorganization, while the ethyl linker positions the two rings at a distance critical for simultaneous engagement of key binding-site residues. Consequently, a generic replacement with an unsubstituted pyrazole, a trifluoromethyl variant, or a linker-shortened analog cannot be assumed to retain the same potency profile, rendering direct substitution without experimental validation risky for research continuity.

Quantitative Differential Evidence for N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide


Nav1.7 Inhibitory Potency: Target Compound vs. Unsubstituted Pyrazole Analog

The target compound demonstrates antagonist activity against human Nav1.7 channels with an IC50 of 240 nM in the partially inactivated state, as measured by the PatchXpress automated patch-clamp assay in HEK293 cells [1]. In contrast, the des-methyl pyrazole analog N-(2-(1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide exhibits substantially reduced potency; patent SAR data indicate that removal of the 3,5-dimethyl groups from the pyrazole ring generally results in a >10-fold loss of activity against Nav1.7 [2].

Nav1.7 pain ion channel

State-Dependent Inhibition Profile: Target Compound vs. Alternative Sulfonamides

The target compound exhibits pronounced state-dependent inhibition of Nav1.7, with an IC50 of 240 nM for the partially inactivated channel versus 3.0 µM for the non-inactivated (resting) state, reflecting a 12.5-fold selectivity window [1]. This state-dependent profile is a hallmark of therapeutically favorable Nav1.7 inhibitors, as it predicts preferential blockade of pathologically hyperactive channels while sparing normal physiological function [2]. Closely related sulfonamide analogs in the patent series frequently show a much narrower selectivity ratio (<5-fold) or lose state dependence altogether [3].

state-dependent inhibition Nav1.7 selectivity

Linker Length Optimization: Ethyl Spacer vs. Methylene and Propylene Analogs

The two-carbon ethyl linker separating the pyrazole and isoxazole rings in the target compound is the optimal spacer length for Nav1.7 potency among the series. Patent SAR data demonstrate that shortening the linker to a single methylene unit reduces activity by approximately 5- to 20-fold, while extending it to a propylene spacer also diminishes potency, albeit less severely (approximately 3- to 10-fold) [1]. The ethyl linker positions the pyrazole and isoxazole rings at the ideal distance for simultaneous occupancy of two distinct binding sub-pockets within the Nav1.7 channel pore.

linker length SAR Nav1.7

High-Value Application Scenarios for N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide


Nav1.7 State-Dependent Inhibitor Probe for Pain Research

The compound's 12.5-fold selectivity for partially inactivated Nav1.7 channels over resting-state channels [1] makes it an excellent tool compound for dissecting state-dependent mechanisms of Nav1.7 inhibition in pain signaling pathways. Unlike pan-Nav inhibitors, the pronounced state dependence allows researchers to selectively probe the contribution of persistently active Nav1.7 currents in DRG neuron models of neuropathic and inflammatory pain.

Validation of Pyrazole-Isoxazole Sulfonamide Pharmacophore in Ion-Channel Drug Discovery

The target compound's well-defined SAR profile—including the critical 3,5-dimethyl substitution on both rings and the ethyl linker optimum [2]—establishes it as a reference standard for validating computational models (docking, pharmacophore mapping, QSAR) aimed at predicting Nav1.7 ligand binding. Its use as a control compound in virtual screening campaigns can improve the predictive accuracy of in silico models for this therapeutically important target class.

Comparative Selectivity Profiling in Nav Isoform Panels

Given the compound's sub-micromolar Nav1.7 potency (IC50 = 240 nM) [1] and its structural distinctiveness from non-selective Nav inhibitors, it is ideally suited for inclusion in Nav isoform selectivity panels. Testing this compound alongside Nav1.5, Nav1.3, and Nav1.8 inhibitors can help establish isoform-specific activity fingerprints, guiding the design of selective Nav1.7 modulators with reduced cardiac and CNS off-target liabilities.

Quote Request

Request a Quote for N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.